环己基-乙基-2-甲基-3-硝基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

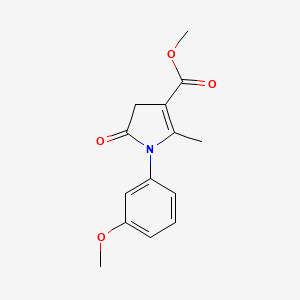

N-cyclohexyl-N-ethyl-2-methyl-3-nitrobenzamide is a compound that has garnered attention in various scientific inquiries due to its unique chemical structure and potential applications. While the specific compound is not directly cited in the research literature, related compounds have been synthesized and characterized, offering insights into its possible synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

The synthesis of related compounds, such as N-cyclohexyl-2-nitrobenzamide, has been reported, involving spectroscopic data and X-ray diffraction analysis to characterize the synthesized compounds. These processes often include the reaction of specific nitrobenzamide derivatives with various agents to introduce the cyclohexyl and ethyl groups into the molecular structure (Saeed, Hussain, & Bolte, 2010).

Molecular Structure Analysis

The crystal structure of synthesized compounds provides insight into the arrangement and spatial orientation of molecules. For instance, N-cyclohexyl-2-nitrobenzamide crystallizes in the monoclinic space group, with detailed cell parameters and crystal packing stabilized by N–H⋯O hydrogen bonds. Such studies are crucial for understanding the molecular geometry and interactions within the crystal lattice (Saeed, Hussain, & Bolte, 2010).

Chemical Reactions and Properties

Chemical reactions involving similar compounds have been explored, indicating various functional group transformations and the formation of complexes. For example, reactions involving nitrobenzamide derivatives under specific conditions can lead to the substitution of nitro groups or the formation of novel cyclic structures, highlighting the reactivity and potential chemical modifications of these compounds (Ibata, Zou, & Demura, 1995).

科学研究应用

化学表征和结构分析

环己基-乙基-2-甲基-3-硝基苯甲酰胺作为取代苯甲酰胺家族的一部分,已被合成和表征,在早期研究中显示出显着的中枢神经系统 (CNS) 抑制和降压活性。这些化合物以酰胺氮上连接的小烷基和对硝基为特征,由于其结构特性和生物活性潜力,显示出进一步药理学和材料科学研究的有希望的起点 (Roll, 1970).

感光聚合物和材料科学

在聚合物和材料科学中,硝基苯甲酰胺的衍生物(如环己基-乙基-2-甲基-3-硝基苯甲酰胺)在开发感光聚合物中充当关键中间体。这些聚合物可以通过照射改变其性质,利用感光邻硝基苄基用于从水凝胶到自组装单层和生物偶联剂的应用。这项技术在创造可通过光精确控制的响应材料方面具有巨大的潜力,从而推动药物递送系统、组织工程和纳米技术的进步 (Zhao, Sterner, Coughlin, & Théato, 2012).

化学选择性催化

该化合物的结构框架导致了化学选择性催化方面的研究,特别是在硝基化合物选择性还原为胺方面。例如,负载型金催化剂已显示出在功能化硝基芳烃的选择性氢化中具有功效,该反应对于合成各种药物和有机中间体至关重要。这些发现强调了环己基-乙基-2-甲基-3-硝基苯甲酰胺相关结构在促进环境友好和高度选择性的化学转化中的潜力 (Corma & Serna, 2006).

环境与绿色化学

在环境和绿色化学中,硝基苯甲酰胺衍生物的氧化反应已被探索作为实现更可持续化学过程的途径。例如,将环己烯直接氧化为己二酸(尼龙生产的重要前体)代表了传统方法的“绿色”替代方案。这种方法显着减少了有害排放,并展示了硝基苯甲酰胺衍生物在开发更环保的工业过程中所扮演的角色 (Sato, Aoki, & Noyori, 1998).

属性

IUPAC Name |

N-cyclohexyl-N-ethyl-2-methyl-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c1-3-17(13-8-5-4-6-9-13)16(19)14-10-7-11-15(12(14)2)18(20)21/h7,10-11,13H,3-6,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSQZYSPNOMIWKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCCCC1)C(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexyl-N-ethyl-2-methyl-3-nitrobenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1,3,4-thiadiazol-2-ylamino)carbonyl]benzoic acid](/img/structure/B5571252.png)

![N'-{2-[(3-methoxybenzyl)oxy]benzylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B5571262.png)

![8-[4-(dimethylamino)benzoyl]-2-(2-hydroxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5571265.png)

![3-isopropyl-5-((2S)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-pyrrolidinyl)-1,2,4-oxadiazole](/img/structure/B5571272.png)

![N-cyclohexyl-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5571279.png)

![1-(3-chlorophenyl)-4-[(2-methyltetrahydro-2H-pyran-2-yl)carbonyl]-2-piperazinone](/img/structure/B5571283.png)

![2-[2-(4-nitrobenzylidene)hydrazino]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5571288.png)

![2-methyl-4-[4-(phenylacetyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5571290.png)

![N'-[(3S*,4R*)-4-isopropyl-1-(2-methoxyisonicotinoyl)pyrrolidin-3-yl]-N,N-dimethylsulfamide](/img/structure/B5571316.png)

![(4S)-4-{[(1-cyclopropyl-1H-pyrrol-2-yl)carbonyl]amino}-N-ethyl-1-(3-furylmethyl)-L-prolinamide](/img/structure/B5571323.png)

![3-[(methyl{[2-(methylamino)-5-pyrimidinyl]methyl}amino)methyl]-3-piperidinol dihydrochloride](/img/structure/B5571324.png)